molecular formula C8H13NO B2918664 4-Ethynyl-1-methylpiperidin-4-ol CAS No. 20734-46-7

4-Ethynyl-1-methylpiperidin-4-ol

Cat. No.: B2918664
CAS No.: 20734-46-7
M. Wt: 139.198
InChI Key: DACKYLWJNMGQNC-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methylpiperidin-4-ol (C₈H₁₃NO) is a piperidine derivative characterized by a hydroxyl group and an ethynyl (C≡CH) substituent at the 4-position of the piperidine ring, along with a methyl group at the 1-position. Its SMILES notation is CN1CCC(CC1)(C#C)O, and its InChIKey is DACKYLWJNMGQNC-UHFFFAOYSA-N . Key structural features include:

  • Ethynyl group: Introduces sp-hybridized carbon, enabling reactivity in click chemistry or cross-coupling reactions.
  • Methyl group: Contributes to steric effects and modulates lipophilicity.

Collision cross-section (CCS) data for its adducts, predicted via computational methods, range from 122.8 Ų ([M-H]⁻) to 140.5 Ų ([M+Na]+), indicating moderate molecular size and polarity .

Properties

IUPAC Name

4-ethynyl-1-methylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-8(10)4-6-9(2)7-5-8/h1,10H,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACKYLWJNMGQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20734-46-7
Record name 20734-46-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

The synthesis of 4-Ethynyl-1-methylpiperidin-4-ol typically involves the following steps:

    Synthetic Routes: . The reaction conditions often include the use of palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine.

    Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Ethynyl-1-methylpiperidin-4-ol with three analogs derived from the provided evidence:

Compound Name Molecular Formula Key Substituents Functional Groups Applications/Properties
This compound C₈H₁₃NO 1-methyl, 4-ethynyl, 4-hydroxyl Hydroxyl, alkyne Potential synthetic intermediate; CCS data supports use in mass spectrometry studies .
4-Tertiary-Butoxy Aminomethyl-1-(2-phenylethyl)-Piperidin-4-ol C₁₈H₂₈N₂O₂ 1-(2-phenylethyl), 4-tert-butoxy, 4-aminomethyl Ether, amine Pharmaceutical intermediate; bulky substituents may reduce solubility .
1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride C₁₃H₂₀ClNO Piperidin-4-yl, phenyl, ethanol hydrochloride Alcohol (protonated), aromatic ring Versatile building block in pharmaceuticals and material science .
1-[[4-(Aminomethyl)phenyl]methyl]piperidin-4-ol C₁₄H₂₂N₂O 4-aminomethylbenzyl, 4-hydroxyl Amine, hydroxyl Safety data available (no significant hazards reported); amine enhances reactivity .

Key Differences and Implications

Substituent Effects on Reactivity :

  • The ethynyl group in this compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), unlike the tert-butoxy or phenyl groups in analogs .
  • The hydrochloride salt in 1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol enhances water solubility, making it preferable for pharmaceutical formulations compared to the neutral 4-Ethynyl derivative .

Steric and Electronic Properties: Bulky groups (e.g., 2-phenylethyl in the tert-butoxy analog) may hinder nucleophilic attack at the piperidine nitrogen, whereas the compact methyl group in this compound minimizes steric hindrance .

Collision Cross-Section (CCS) Insights :

  • The CCS of this compound ([M+H]+: 129.8 Ų ) is smaller than typical values for larger analogs (e.g., tert-butoxy-phenylethyl derivatives), reflecting its lower molecular weight and compact structure .

Biological Activity

4-Ethynyl-1-methylpiperidin-4-ol, with the molecular formula C8H13NOC_8H_{13}NO and a molecular weight of 139.19 g/mol, is a piperidine derivative that has garnered attention for its potential biological activities. This compound features both an ethynyl group and a hydroxyl group, which contribute to its reactivity and pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, often utilizing copper co-catalysts in the presence of bases like triethylamine. This method allows for the formation of the ethynyl group at the 4-position of the piperidine ring, which is essential for its biological activity.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound and its derivatives:

1. Enzyme Inhibition:
Research indicates that derivatives of this compound may act as enzyme inhibitors, particularly targeting enzymes involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are critical for mood regulation and cognitive functions.

2. Receptor Interaction:
The compound has shown potential in binding to various receptors in the central nervous system (CNS), including histamine H3 receptors. This interaction suggests possible applications in treating CNS disorders such as obesity and cognitive dysfunction.

3. Anti-inflammatory Properties:
In vitro studies have demonstrated that compounds derived from this compound exhibit anti-inflammatory effects. These compounds have been tested using macrophage cell lines, where they reduced the expression of inflammatory markers and nitric oxide production, indicating their potential as therapeutic agents for inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves:

  • Modulation of Neurotransmitter Systems: The compound may enhance neurotransmitter availability by inhibiting reuptake mechanisms.
  • Interaction with G-protein Coupled Receptors (GPCRs): This interaction can lead to downstream effects that modulate various physiological processes.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

Case Study 1: Neuroprotective Effects
A study focused on the neuroprotective properties of piperidine derivatives, including this compound, found that these compounds significantly reduced neuronal cell death in models of oxidative stress. The results suggested that the hydroxyl group plays a critical role in scavenging free radicals, thereby protecting neuronal integrity.

Case Study 2: Analgesic Activity
In another investigation, derivatives were assessed for their analgesic properties using animal models. The findings indicated that these compounds could effectively reduce pain responses comparable to established analgesics, suggesting their potential use in pain management therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
4-EthynylpiperidineEthynyl substitution at the 4-positionLacks hydroxyl group; primarily studied for CNS effects
1-MethylpiperidineMethyl substitution at the 1-positionSimpler structure; less diverse biological activity
4-HydroxypiperidineHydroxyl group at the 4-positionFocused on anti-inflammatory properties

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